![molecular formula C18H16Cl3N3O4 B017553 Econazole nitrate CAS No. 68797-31-9](/img/structure/B17553.png)
Econazole nitrate
Overview
Description
Econazole nitrate is a broad-spectrum antifungal agent primarily used in the treatment of various dermatomycoses. It operates by inhibiting the biosynthesis of ergosterol, crucial for fungal cell membrane integrity, leading to cellular necrosis and death. Besides its antifungal action, econazole nitrate exhibits activity against some gram-positive bacteria (Dyas & Delargy, 2020).
Synthesis Analysis
The synthesis of econazole nitrate has been optimized using orthogonal experimental design, focusing on reaction conditions such as temperature, catalyst, reaction time, and solvent. This optimization process highlighted the importance of solvent choice over other factors, resulting in a method that is both efficient and yields a high quantity of econazole nitrate (Shao & Chun-quan, 2007).
Molecular Structure Analysis
Econazole nitrate's efficacy is partly attributed to its molecular structure, which allows for its integration into fungal cell membranes, disrupting vital processes. The specific interactions between econazole nitrate and cell membrane components, such as ergosterol, are critical for its antifungal activity. However, detailed molecular structure analyses focusing solely on econazole nitrate were not identified in the provided papers.
Chemical Reactions and Properties
Econazole nitrate undergoes various chemical reactions, including autoxidation under certain conditions, which can lead to the formation of oxidation products. This reactivity is an essential aspect of its chemical properties, indicating the need for controlled storage and handling conditions to maintain its efficacy and stability (Oyler et al., 1991).
Physical Properties Analysis
The solubility of econazole nitrate in various organic solvents has been extensively studied, revealing its solubility increases with temperature across a range of solvents. This information is vital for the formulation of econazole nitrate in pharmaceutical applications, ensuring optimal delivery and efficacy (Xie et al., 2016).
Chemical Properties Analysis
The interaction of econazole nitrate with cyclodextrin complexes in both solution and solid states has been analyzed to improve its water solubility and therapeutic efficacy. Such studies are fundamental in developing more effective and patient-friendly econazole nitrate formulations, enhancing its application in treating fungal infections (Jug et al., 2014).
Scientific Research Applications
Breast Cancer Treatment : Econazole nitrate may be effective in treating human breast cancer by inducing apoptosis in MCF-7 cells through mitochondrial and caspase pathways (Sun et al., 2014).
Yeast Growth Inhibition : It inhibits yeast growth and the biosynthesis of mitochondrial membrane enzymes (Wilm & Stahl, 1983).
Topical Solution for Dermatomycosis : A specific formula using propylene glycol and ethanol as vehicles for Econazole nitrate provides a stable topical solution with a shelf life of 3.15 years for treating dermatomycosis caused by dermatophytes (Samin, 2017).
Treatment of Tinea Pedis : Econazole nitrate foam 1% effectively treats interdigital tinea pedis, with higher rates of complete cure, mycologic cure, and effective treatment compared to foam vehicle (Elewski & Vlahovic, 2014).
Ocular Treatment : Ocular supersaturated self-nanoemulsifying drug delivery systems (S-SNEDDS) with hydroxypropyl methylcellulose (HPMC) effectively enhance Econazole nitrate bioavailability in ocular treatment by preventing precipitation and reducing irritation (Elkasabgy, 2014).
Intraocular Infections : Topically applied Econazole nitrate nanoparticles show promising intraocular permeability and potential for effective treatment of intraocular fungal infections (Wang & Chen, 2012).
Antifungal Agent for Dermatomycoses : It is an effective antifungal agent for treating various dermatomycoses, primarily due to its broad-spectrum antimycotic properties and fungistatic properties (Dyas & Delargy, 2020).
Increased Antifungal Activity in Acidic Solutions : In acidic solutions, Econazole nitrate/cyclodextrin complexes can enhance antifungal activity against filamentous fungi due to increased solubility and readily available ECN molecules (Jansook et al., 2019).
Treatment of Tinea Versicolor : Nanoemulsions containing Econazole nitrate show potential as an effective topical treatment for tinea versicolor, overcoming poor solubility and low permeability issues (Shaikh et al., 2019).
Enhanced Effectiveness with Glucocorticoids : Glucocorticoids can protect cell membranes against econazole nitrate, potentially enhancing their effectiveness in topical therapy for yeast infections (Raab & Gmeiner, 1976).
Safety And Hazards
properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXORDQKGIZAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |
Record name | ECONAZOLE NITRATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27220-47-9 (Parent) | |
Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID6025226 | |
Record name | Econazole nitrate | |
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Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Econazole nitrate is a white crystalline powder. (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Product Name |
Econazole nitrate | |
CAS RN |
24169-02-6, 68797-31-9 | |
Record name | ECONAZOLE NITRATE | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate | |
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Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
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Record name | ECONAZOLE NITRATE | |
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Melting Point |
324 °F (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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